3-(Boc-amino)pyrrolidine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

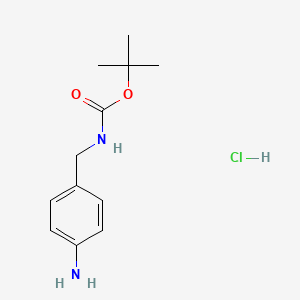

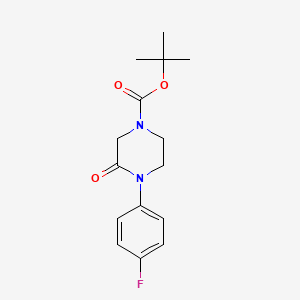

3-(Boc-amino)pyrrolidine is a homochiral starting material utilized in the synthesis of all of the chiral compounds . It is a reactant in the peptide-activated G-protein coupled receptors test . The CAS number for this compound is 1416450-61-7 .

Synthesis Analysis

In the key step of synthesis, N-Boc protected 3-aminolactams are converted into imido esters by O-alkylation and then hydrogenated to amines, under mild conditions (5 bar H2, room temperature) and without isolation, over standard hydrogenation catalysts (5% Pt/C) .Molecular Structure Analysis

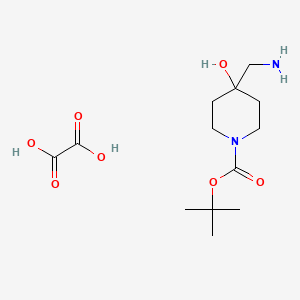

The molecular formula of 3-(Boc-amino)pyrrolidine is C9H18N2O2 . For more detailed structural analysis, you may refer to resources like ChemSpider .Chemical Reactions Analysis

Pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The spiro[pyrrolidine-3,3-oxindoles] moiety causes apoptotic cell death in MCF-7 breast cancer cells .Physical And Chemical Properties Analysis

The molecular weight of 3-(Boc-amino)pyrrolidine is 186.25 . It is a solid substance with a melting point of 63-68 °C .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Intermediate

- Summary of Application : “(S)-(-)-3-(Boc-amino)pyrrolidine” is used as a pharmaceutical intermediate .

- Results or Outcomes : The outcomes would depend on the final compound being synthesized. The use of “(S)-(-)-3-(Boc-amino)pyrrolidine” as an intermediate could potentially improve the efficiency or yield of the synthesis process .

-

Chemical Analysis

- Summary of Application : A method for the analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization has been developed .

- Methods of Application : The method involves subjecting a 3-aminopyrrolidine hydrochloride sample to precolumn derivatization, carrying out a reaction with Boc anhydride to obtain Boc-3-aminopyrrolidine with ultraviolet absorption . Then, the Boc-3-aminopyrrolidine is diluted with a water phase into a 0.4-0.6mg/mL Boc-3-aminopyrrolidine solution . High performance liquid chromatography is conducted on the solution with a high performance liquid chromatograph .

- Results or Outcomes : The analysis method provided has the advantages of short time, high sensitivity, high accuracy, low analysis cost, and convenience and feasibility .

-

G-Protein Coupled Receptors Test

-

Heterocyclic Building Blocks

- Summary of Application : “3-(Boc-amino)pyrrolidine” is used as a heterocyclic building block .

- Results or Outcomes : The outcomes would depend on the final compound being synthesized. The use of “3-(Boc-amino)pyrrolidine” as a building block could potentially improve the efficiency or yield of the synthesis process .

-

Metal–Organic Frameworks and Covalent-Organic Frameworks

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZWZJKNFDMPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662448 |

Source

|

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)pyrrolidine Hydrochloride | |

CAS RN |

1188263-72-0, 874784-09-5 |

Source

|

| Record name | Carbamic acid, N-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

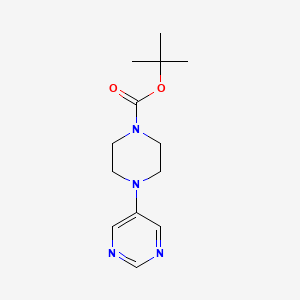

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)

![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)